molecular formula C7H10O3 B1599821 methyl 3,4-dihydro-2H-pyran-5-carboxylate CAS No. 86971-83-7

methyl 3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B1599821
CAS No.: 86971-83-7
M. Wt: 142.15 g/mol
InChI Key: SAZSEFKEENKBKK-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is an organic compound with the molecular formula C7H10O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3,4-dihydro-2H-pyran-5-carboxylate typically involves a multi-step synthetic process. One common method includes the alkylation of 1-bromo-3-chloropropane with methylacetoacetate in the presence of an alcoholic solvent to form a haloketone intermediate. This intermediate is then O-alkylated with sodium methoxide to yield the desired compound in its crude form. The final product is purified by fractional distillation .

Industrial Production Methods

Industrial production methods for this compound are designed to be economical and environmentally friendly. The process involves similar steps as the synthetic route but is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyran-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is unique due to its specific structure and reactivity, making it valuable in various synthetic and industrial applications. Its ability to undergo multiple types of chemical reactions and serve as an intermediate in complex syntheses highlights its versatility .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSEFKEENKBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434044
Record name methyl 3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86971-83-7
Record name methyl 3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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